molecular formula C22H34BN3O5 B1408537 Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate CAS No. 1704081-91-3

Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate

Cat. No.: B1408537
CAS No.: 1704081-91-3
M. Wt: 431.3 g/mol
InChI Key: ILUJRFJLILNJPU-UHFFFAOYSA-N
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Description

Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a boronic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the boronic ester intermediate, which is then coupled with a piperazine derivative under specific conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group would yield boronic acids, while reduction could produce various piperazine derivatives.

Scientific Research Applications

Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The piperazine ring can interact with biological receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate
  • Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Tert-butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activity. This article reviews its chemical properties, synthesis methods, and biological effects based on diverse research findings.

The molecular formula for this compound is C18H28BNO4C_{18}H_{28}BNO_4 with a molecular weight of approximately 333.230 g/mol. The compound has notable physical properties:

PropertyValue
Density1.1 ± 0.1 g/cm³
Boiling Point452.0 ± 38.0 °C
Flash Point227.2 ± 26.8 °C

Synthesis

The synthesis of tert-butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a piperazine derivative in the presence of appropriate catalysts and solvents. For instance:

  • Starting Materials : tert-butyl carbamate and 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl isocyanate.
  • Reaction Conditions : The reaction is usually conducted in an inert atmosphere using dichloromethane as a solvent at controlled temperatures (0 - 20 °C).
  • Yield : Typical yields can reach up to 72% under optimized conditions .

Research indicates that compounds containing boron atoms often exhibit unique interactions with biological molecules due to their ability to form stable complexes with nucleophiles like amines and alcohols. The presence of the dioxaborolane moiety in this compound suggests potential applications in medicinal chemistry as it may enhance selectivity towards certain biological targets.

Anticancer Activity

Recent studies have explored the anticancer properties of similar boron-containing compounds. For example:

  • In vitro Studies : Compounds similar to tert-butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Mechanistic Insights : The mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound:

  • Neuroprotection Studies : Research has indicated that certain derivatives can protect neuronal cells from oxidative stress-induced damage. This effect is attributed to their ability to scavenge free radicals and modulate neuroinflammatory responses .

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Case Study on Anticancer Efficacy :
    • Objective : To evaluate the efficacy of a similar boron-containing compound in breast cancer models.
    • Findings : The compound reduced tumor size significantly compared to controls and showed a favorable safety profile.
  • Neuroprotective Study :
    • Objective : Assessment of protective effects against neurodegeneration in animal models.
    • Results : Significant improvement in cognitive function was observed in treated groups compared to untreated controls.

Properties

IUPAC Name

tert-butyl 4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34BN3O5/c1-20(2,3)29-19(28)26-13-11-25(12-14-26)18(27)24-17-10-8-9-16(15-17)23-30-21(4,5)22(6,7)31-23/h8-10,15H,11-14H2,1-7H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUJRFJLILNJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34BN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate
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Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate
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Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate
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Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate
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Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate
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Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate

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